5-Bromo-2,4-dimethoxybenzene-1-thiol
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Overview
Description
5-Bromo-2,4-dimethoxybenzene-1-thiol is an organic compound with the molecular formula C8H9BrO2S. It is a derivative of benzene, featuring bromine, methoxy, and thiol functional groups. This compound is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,4-dimethoxybenzene-1-thiol typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2,4-dimethoxybenzene followed by thiolation. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst, such as iron(III) bromide, at controlled temperatures .
Industrial Production Methods
The process may include steps to purify the final product, such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,4-dimethoxybenzene-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like sodium thiolate or primary amines are used under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Hydrogen derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
5-Bromo-2,4-dimethoxybenzene-1-thiol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Bromo-2,4-dimethoxybenzene-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to biological targets .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,5-dimethoxybenzene: Similar structure but different substitution pattern.
5-Bromo-2,4-dimethoxybenzoic acid: Contains a carboxylic acid group instead of a thiol group
Uniqueness
5-Bromo-2,4-dimethoxybenzene-1-thiol is unique due to the presence of both bromine and thiol groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C8H9BrO2S |
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Molecular Weight |
249.13 g/mol |
IUPAC Name |
5-bromo-2,4-dimethoxybenzenethiol |
InChI |
InChI=1S/C8H9BrO2S/c1-10-6-4-7(11-2)8(12)3-5(6)9/h3-4,12H,1-2H3 |
InChI Key |
GQJFGNBPPVKCHN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1S)Br)OC |
Origin of Product |
United States |
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